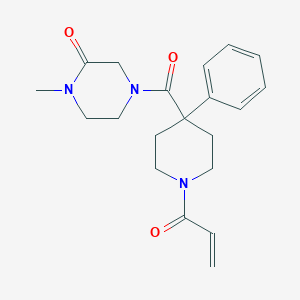![molecular formula C18H21N3O3S3 B2847610 1-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA CAS No. 642956-79-4](/img/structure/B2847610.png)
1-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a chemical compound with the molecular formula C18H22N2O3S3. It is known for its unique structure, which includes a thiophene ring, a sulfonyl group, and an azepane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(azepan-1-ylsulfonyl)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide
- N-[[4-(piperidin-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide
Uniqueness
1-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in specific applications compared to similar compounds.
Propiedades
IUPAC Name |
N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S3/c22-17(16-6-5-13-26-16)20-18(25)19-14-7-9-15(10-8-14)27(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H2,19,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIGDZXOHOYRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B2847527.png)
![6-Cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2847528.png)


![1-(4-bromo-3-methylphenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2847536.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2847537.png)

![1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene](/img/structure/B2847540.png)
![(E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide](/img/structure/B2847541.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2847542.png)
![N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide](/img/structure/B2847544.png)
![1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine](/img/structure/B2847545.png)
![4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B2847548.png)

